(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol
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Overview
Description
®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol is a chiral binaphthol derivative. This compound is known for its unique structural properties, which make it valuable in various scientific research and industrial applications. The presence of methoxy groups and the binaphthalene core contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylboronic acid and 2,2’-dibromo-1,1’-binaphthalene.
Suzuki-Miyaura Coupling: The key step involves the Suzuki-Miyaura coupling reaction between 4-methoxyphenylboronic acid and 2,2’-dibromo-1,1’-binaphthalene in the presence of a palladium catalyst and a base. This reaction forms the desired binaphthalene core with methoxyphenyl substituents.
Purification: The product is purified using column chromatography to obtain the pure ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted binaphthol derivatives.
Scientific Research Applications
®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis and enantioselective synthesis.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
- ®-3,3’-bis(4-Hydroxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol
- ®-3,3’-bis(4-Methylphenyl)-[1,1’-Binaphthalene]-2,2’-diol
- ®-3,3’-bis(4-Chlorophenyl)-[1,1’-Binaphthalene]-2,2’-diol
Comparison:
- Uniqueness: The presence of methoxy groups in ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol enhances its stability and reactivity compared to its hydroxy, methyl, and chloro analogs.
- Reactivity: The methoxy groups make it more electron-rich, influencing its reactivity in electrophilic aromatic substitution reactions.
- Applications: Its unique properties make it more suitable for specific applications in asymmetric catalysis and material science.
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)naphthalen-1-yl]-3-(4-methoxyphenyl)naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O4/c1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31(33(29)35)32-28-10-6-4-8-24(28)20-30(34(32)36)22-13-17-26(38-2)18-14-22/h3-20,35-36H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWULKUPHJNJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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